BMS-1166

Descripción general

Descripción

BMS-1166 (CAS: 1818314-88-3) is a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint, designed to block the interaction between programmed death-1 (PD-1) and its ligand PD-L1, thereby restoring T-cell-mediated antitumor immunity. With a molecular weight of 641.11 Da, this compound exhibits high binding affinity to human PD-L1 (hPD-L1), achieving half-maximal inhibitory concentrations (IC50) in the low nanomolar range in biochemical assays such as homogeneous time-resolved fluorescence (HTRF) (IC50 = 1.4–3.89 nM) . Its mechanism involves inducing PD-L1 homodimerization, which prevents PD-1 binding and alleviates T-cell exhaustion .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Métodos de Producción Industrial

La producción industrial de BMS-1166 sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas se utilizan para monitorear la síntesis y garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

BMS-1166 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes estados de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución nucleófila y electrófila son comunes en la síntesis y modificación de this compound.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se utilizan reactivos como hidruro de sodio y varios haluros de alquilo en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes formas oxidadas de this compound, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

BMS-1166 has emerged as a promising candidate in cancer immunotherapy due to its ability to restore T-cell function that is often suppressed by PD-L1 expression in tumors. Studies have demonstrated that this compound can effectively reverse immune suppression by blocking PD-L1/PD-1 interactions, thereby enhancing T-cell activation and proliferation .

Key Findings:

- Inhibition of PD-L1 Expression: this compound significantly reduces PD-L1 expression on cancer cells, which correlates with improved T-cell responses .

- Restoration of Cytokine Production: The compound has been shown to restore the production of key cytokines such as IL-2 and TNF-α in T-cells that were previously inhibited by PD-L1 .

Combination Therapies

Recent research indicates that this compound may be beneficial when used in combination with other therapeutic agents. For instance, when combined with dual PI3K/mTOR inhibitors like BEZ235, this compound enhances anti-tumor effects by further restoring T-cell function and inhibiting tumor growth .

Case Studies

Case Study 1: Breast Cancer Treatment

In a study investigating targeted delivery systems for breast cancer treatment, this compound was encapsulated in micelles to improve its therapeutic efficacy. The results showed that this formulation not only enhanced drug delivery but also significantly inhibited PD-L1 expression in MDA-MB-231 cells compared to controls .

Case Study 2: Colorectal Cancer Resistance

Another study explored the effects of this compound on colorectal cancer cell lines. It was found that while this compound initially inhibited PD-L1 expression and restored T-cell activity, prolonged exposure led to resistance mechanisms involving the activation of PI3K/mTOR pathways. This highlights the need for combination strategies to overcome such resistance .

Data Tables

| Application Area | Mechanism | Outcome |

|---|---|---|

| Cancer Immunotherapy | Inhibition of PD-L1/PD-1 interaction | Enhanced T-cell activation |

| Combination Therapy | Synergistic effects with mTOR inhibitors | Improved anti-tumor response |

| Drug Delivery Systems | Encapsulation in micelles | Increased bioavailability and efficacy |

Mecanismo De Acción

BMS-1166 ejerce sus efectos uniéndose a PD-L1, evitando así su interacción con PD-1. Este bloqueo reactiva los linfocitos T, que luego pueden dirigirse y destruir las células cancerosas. El compuesto induce la dimerización de PD-L1, lo que mejora aún más su efecto inhibidor sobre la interacción PD-1/PD-L1 . Los objetivos moleculares involucrados incluyen el receptor PD-1 en los linfocitos T y el ligando PD-L1 en las células cancerosas .

Comparación Con Compuestos Similares

Comparative Analysis of BMS-1166 with Similar Compounds

Potency Across Assay Platforms

This compound’s potency varies depending on the assay methodology:

Key findings:

- This compound outperforms BMS-202 (a structurally related biphenyl ether analog) by 5–36-fold in HTRF assays .

- Surface plasmon resonance (SPR) assays report higher IC50 values for this compound (85.4 nM) due to differences in experimental design (e.g., immobilized PD-1 vs. solution-phase PD-L1) .

- Peptide-57, a macrocyclic peptide, shows comparable HTRF IC50 (7.7 nM) but lower cellular activity (EC50 = 185.5 nM) compared to this compound .

Structural and Binding Insights

Biphenyl Ether Analogs

- This compound vs. BMS-202: this compound incorporates a hydroxyproline solubility tag, which reduces activity when elongated (e.g., compounds 1–2 in ) . Short aliphatic linkers enhance PD-L1 binding, as seen in compounds 3–5 (derived from this compound and BMS-202), which achieve sub-nanomolar IC50 values .

- Tetrazole Derivatives : Compounds with α-position aliphatic chains (e.g., 10f, 10l) show improved activity over this compound in HTRF, but their exact IC50 values remain unreported .

Species Specificity

This compound binds hPD-L1 via interactions with Phe19, Tyr56, and Arg125 but fails to inhibit mouse PD-L1 (mPD-L1) due to steric clashes with Gln63 in mPD-L1 . This species specificity limits its utility in murine preclinical models.

Immune Checkpoint Blockade (ICB) Activity

- In co-culture assays, this compound restores Jurkat T-cell activation with EC50 = 83.4 nM, outperforming peptide-57 (EC50 = 185.5 nM) but lagging behind nivolumab (EC50 = 1.4 nM) .

- Compounds 4 and 5 (imidazopyridine-based chimeras) surpass this compound in ICB assays, achieving >50% PD-1/PD-L1 blockade at 5 µM .

Off-Target Effects

- PD-L1 Homodimer Disruption : this compound reduces covalent PD-L1 homodimer formation, altering downstream signaling .

Actividad Biológica

BMS-1166 is a small-molecule inhibitor specifically targeting the programmed cell death ligand-1 (PD-L1), which plays a crucial role in immune evasion by tumors. This compound has shown promising biological activity in various studies, highlighting its potential as an immunotherapeutic agent in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.

This compound functions primarily by inhibiting the interaction between PD-L1 and programmed cell death protein-1 (PD-1). The inhibition of this interaction is significant because it can restore T cell function and enhance anti-tumor immunity.

- Glycosylation Inhibition : this compound disrupts the glycosylation and maturation of PD-L1 by preventing its transport from the endoplasmic reticulum (ER) to the Golgi apparatus. This results in the accumulation of under-glycosylated PD-L1 in the ER, thereby blocking PD-L1/PD-1 signaling pathways .

- Restoration of T Cell Function : By inhibiting PD-L1 processing, this compound has been shown to restore effector T cell function, as evidenced by increased expression of genes associated with T cell activation such as TNF-α and IFN-γ .

Effects on Cellular Pathways

This compound also influences several key signaling pathways involved in tumor growth and immune response:

- PI3K/mTOR Pathway : Studies indicate that this compound induces stress activation of the PI3K/mTOR and MAPK pathways in colorectal cancer (CRC) cells. This activation can lead to enhanced cell proliferation and migration inhibition .

- Combination Therapy : The combination of this compound with other inhibitors, such as BEZ235 (a dual PI3K/mTOR inhibitor), has shown synergistic effects. This combination not only enhances the inhibitory effects on tumor cells but also promotes apoptosis .

IC50 Values

The efficacy of this compound has been quantified through various assays measuring its inhibitory concentration (IC50):

| Assay Type | IC50 Value (nM) |

|---|---|

| HTRF Assay | 1.4 |

| Cell-based Assay | 276 |

| Surface Plasmon Resonance (SPR) | 85.4 |

These values indicate that this compound is a potent inhibitor of PD-L1, with varying effectiveness depending on the assay method used .

Case Studies

Several studies have highlighted the clinical relevance of this compound:

- Colorectal Cancer : In a study involving SW480 cells, treatment with this compound resulted in significant inhibition of PD-L1 expression and activation of downstream signaling pathways. The combination with BEZ235 further reduced PD-L1 levels and inhibited PI3K/mTOR pathway activation, suggesting a potential therapeutic strategy for CRC patients resistant to single-agent therapies .

- Lung Cancer : Research demonstrated that this compound effectively altered PD-L1 expression patterns in non-small-cell lung cancer (NSCLC) cells, indicating its potential application in treating this cancer type by enhancing T cell responses against tumor cells .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of BMS-1166 as a PD-1/PD-L1 inhibitor?

this compound binds to PD-L1, inducing homodimerization and sterically blocking its interaction with PD-1. Structural studies using X-ray crystallography (PDB: 6R3K) revealed that the compound stabilizes PD-L1 dimers through hydrophobic interactions and hydrogen bonding, preventing immune checkpoint signaling . NMR fragment analysis further identified the biphenyl core (compound 4) as the minimal binding fragment responsible for PD-L1 engagement .

Q. How is the efficacy of this compound determined in preclinical studies?

Efficacy is typically quantified via IC50 values using in vitro assays such as MTT or flow cytometry. For example, this compound showed an IC50 of 1.4 nM in blocking PD-1/PD-L1 interactions . Dose-response curves in colorectal cancer (CRC) cell lines (e.g., SW480) revealed reduced T-cell inhibition at concentrations ≥10 nM .

Q. What experimental models are used to study this compound’s immunomodulatory effects?

Common models include:

- T-cell activation assays : Co-cultures of PD-L1-expressing cancer cells and T lymphocytes, measuring IFN-γ secretion or IL-2 production .

- Resistance models : SW480R cells (this compound-resistant CRC line) to study pathway reactivation .

- Xenograft models : Subcutaneous tumor implants in immunodeficient mice to assess tumor growth inhibition .

Q. What structural characterization methods validate this compound’s interaction with PD-L1?

- X-ray crystallography : Resolves binding conformations (e.g., 2.2 Å resolution structure of this compound-PD-L1 complex) .

- NMR spectroscopy : Identifies fragment binding and dynamics, as in the analysis of six decomposed this compound fragments .

Advanced Research Questions

Q. How does this compound resistance arise in cancer cells, and what pathways are involved?

Prolonged this compound exposure activates compensatory PI3K/mTOR and MAPK pathways. In SW480R cells, phosphorylation of Akt, mTOR, and Erk persists post-treatment, promoting survival and migration . Resistance is linked to PD-L1/PD-1-induced SHP-2 recruitment, which reactivates downstream signaling .

Q. How to resolve contradictions in this compound’s dual role in pathway activation and suppression?

While this compound monotherapy transiently activates PI3K/mTOR and MAPK pathways (peaking at 24 hours), combining it with BEZ235 (a PI3K/mTOR inhibitor) suppresses phosphorylation of Akt, mTOR, and Erk. Methodological approaches include:

- Western blotting : Track temporal changes in p-Akt, p-mTOR, and p-Erk .

- Synergy assays : Calculate combination indices (e.g., Chou-Talalay method) to validate enhanced apoptosis .

Q. Can this compound synergize with non-immunotherapy agents to overcome resistance?

Yes. Co-treatment with silibinin (SBN), a PD-L1 maturation inhibitor, enhances this compound’s efficacy by retaining underglycosylated PD-L1 in the endoplasmic reticulum. Methods to assess synergy include:

- Flow cytometry : Measure surface PD-L1 expression after IFN-γ stimulation .

- Cytotoxicity assays : Quantify T-cell-mediated lysis of cancer cells using lactate dehydrogenase (LDH) release .

Q. What pharmacokinetic considerations are critical for optimizing this compound dosing in vivo?

- Solubility : this compound dissolves in DMSO (125 mg/mL) but requires formulation adjustments for oral bioavailability .

- Half-life : Preclinical studies in murine models suggest dosing intervals of 12–24 hours to maintain plasma concentrations above IC50 .

Q. How does this compound influence cross-talk between immune checkpoints and apoptotic pathways?

Transcriptomic profiling (RNA-seq) of treated CRC cells revealed downregulation of anti-apoptotic genes (e.g., BCL-2) and upregulation of pro-apoptotic markers (e.g., BAX). Mitochondrial apoptosis is confirmed via:

- JC-1 staining : Loss of mitochondrial membrane potential .

- Annexin V/PI assays : Quantify early/late apoptotic populations .

Q. What in vivo evidence supports this compound’s translational potential?

In xenograft models, this compound (10 mg/kg, oral) reduced tumor volume by 60% in MHCC97-H hepatocellular carcinoma. Combination with BEZ235 (5 mg/kg) further suppressed metastasis by inhibiting MMP-2/9 expression .

Propiedades

IUPAC Name |

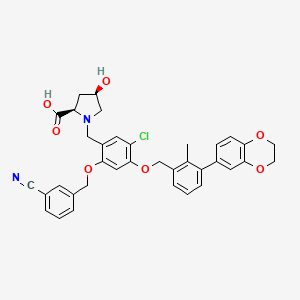

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXVXKRWOVBUDB-GRKNLSHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.